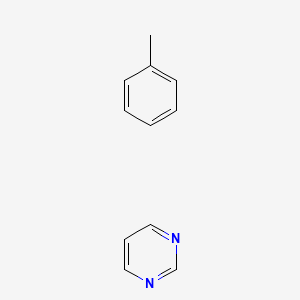
Pyrimidine--toluene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine–toluene (1/1) is a compound that combines pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, with toluene, a simple aromatic hydrocarbon. Pyrimidine is a core unit of various biological molecules, including nucleic acids, vitamins, and antibiotics . Toluene, on the other hand, is widely used as an industrial solvent and in the production of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves the use of aromatic aldehydes, ammonium acetate, and 1,3-diketones . For example, a ZnCl2-catalyzed three-component coupling reaction can produce various pyrimidine derivatives in a single step . Additionally, the reaction of terminal alkynes with benzonitrile in the presence of a chromium-based heterogeneous catalyst has been reported to yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives typically involve large-scale chemical reactions using catalysts and optimized reaction conditions to maximize yield and efficiency. The use of metal-organic frameworks (MOFs) and other advanced catalytic systems has been explored to improve the scalability and sustainability of these processes .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine–toluene (1/1) can undergo various chemical reactions, including:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Zinc chloride (ZnCl2), chromium-based catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield various oxidized products, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Pyrimidine–toluene (1/1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrimidine–toluene (1/1) involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . For example, pyrimidine analogues used in oncology are activated within the cell through sequential phosphorylation, resulting in the formation of active nucleotides that exert cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrimidine–toluene (1/1) include other pyrimidine derivatives and aromatic hydrocarbons, such as:
Pyrimidine: A core unit of various biological molecules.
Toluene: A simple aromatic hydrocarbon widely used as an industrial solvent.
Benzene: Another aromatic hydrocarbon with similar chemical properties to toluene.
Uniqueness
Pyrimidine–toluene (1/1) is unique due to its combination of the pyrimidine and toluene moieties, resulting in a compound with distinct chemical and biological properties.
Properties
CAS No. |
835653-07-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
pyrimidine;toluene |
InChI |
InChI=1S/C7H8.C4H4N2/c1-7-5-3-2-4-6-7;1-2-5-4-6-3-1/h2-6H,1H3;1-4H |
InChI Key |
FFFXAPBDRXWTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
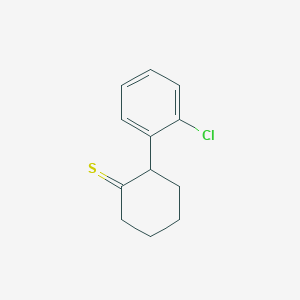
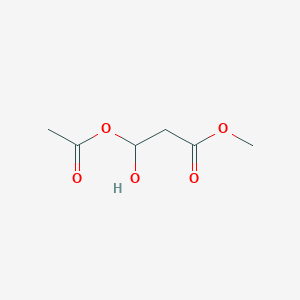
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
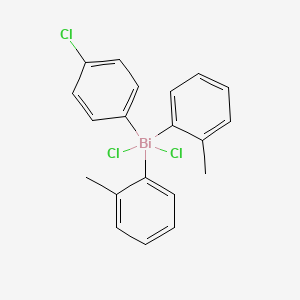
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
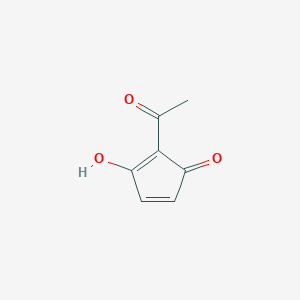
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
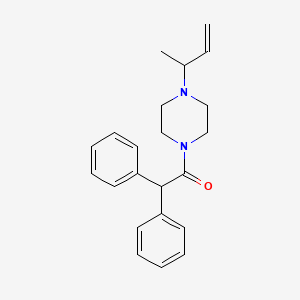
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
